6-Thiotheophylline

CAS No.: 2398-70-1

Cat. No.: VC1775880

Molecular Formula: C7H8N4OS

Molecular Weight: 196.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2398-70-1 |

|---|---|

| Molecular Formula | C7H8N4OS |

| Molecular Weight | 196.23 g/mol |

| IUPAC Name | 1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |

| Standard InChI | InChI=1S/C7H8N4OS/c1-10-5-4(8-3-9-5)6(13)11(2)7(10)12/h3H,1-2H3,(H,8,9) |

| Standard InChI Key | FDDCBLYAEALGPZ-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=S)N(C1=O)C)NC=N2 |

| Canonical SMILES | CN1C2=C(C(=S)N(C1=O)C)NC=N2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

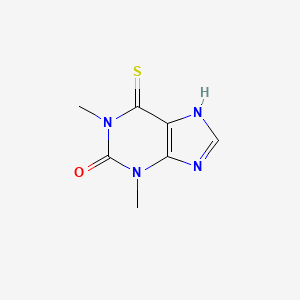

6-Thiotheophylline maintains the core purine ring system of theophylline but differs by having a sulfur atom at position 6. The basic structure consists of a purine ring with methyl groups at positions 1 and 3, similar to theophylline. The molecular formula of 6-thiotheophylline is C₇H₈N₄OS, with a molecular weight of approximately 196.23 g/mol .

The chemical name according to IUPAC nomenclature is 1,3-dimethyl-6-sulfanylidene-7H-purin-2-one. The structure can be represented by the following key features:

-

A purine ring system with nitrogen atoms at positions 1, 3, 7, and 9

-

Methyl groups attached to nitrogen atoms at positions 1 and 3

-

A thioxo (C=S) group at position 6

-

A carbonyl (C=O) group at position 2

Physical and Chemical Properties

The physical properties of 6-thiotheophylline differ from those of theophylline due to the presence of the sulfur atom, which alters the electronic distribution and hydrogen-bonding capabilities of the molecule. Some key physical and chemical properties include:

| Property | 6-Thiotheophylline | Theophylline |

|---|---|---|

| Molecular Formula | C₇H₈N₄OS | C₇H₈N₄O₂ |

| Molecular Weight | 196.23 g/mol | 180.17 g/mol |

| Appearance | Crystalline solid | White crystalline powder |

| Solubility | Lower water solubility than theophylline | Slightly soluble in water |

| Melting Point | Higher than theophylline | 270-274°C |

| pKa | Altered due to thio group | 8.6-8.8 |

The thio substitution affects the compound's ability to form hydrogen bonds, generally reducing water solubility compared to theophylline. The presence of the sulfur atom also influences the electron distribution within the molecule, potentially affecting its interactions with biological targets .

Synthesis Methods

Several approaches have been described for the synthesis of 6-thiotheophylline and its derivatives. The most common methods include:

Thiation Reactions

The primary method for synthesizing 6-thiotheophylline involves thiation reactions, where the oxygen at position 6 of theophylline is replaced with sulfur. This is typically achieved using thiation reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent .

A general procedure involves:

-

Reacting theophylline with a thiation reagent in an anhydrous solvent (e.g., pyridine, toluene, or xylene)

-

Heating the reaction mixture under reflux conditions for several hours

-

Purification of the product through recrystallization or column chromatography

Traube Synthesis

An alternative approach utilizes the Traube synthesis, starting from 1,3-dialkyl-5,6-diaminouracil derivatives:

-

Condensation of the corresponding dialkyl urea or thiourea with ethyl cyanoacetate

-

Ring closure to form substituted 6-aminouracil derivatives

-

Subsequent modifications to introduce the thio group at position 6

This synthetic route is particularly useful for creating various substituted 6-thiotheophylline derivatives with additional functional groups.

Pharmacological Properties

6-Thiotheophylline exhibits distinct pharmacological properties that differentiate it from theophylline while maintaining some of the beneficial therapeutic effects.

Bronchodilator Effects

Research has demonstrated that 6-thiotheophylline induces tracheal relaxation, similar to theophylline, making it potentially useful for treating respiratory conditions like asthma and COPD. Notably, 6-thiotheophylline appears to produce this bronchodilator effect without causing cardiac stimulation or behavioral effects that are typical side effects of theophylline .

Mechanism of Action

The pharmacological actions of 6-thiotheophylline involve:

-

Phosphodiesterase Inhibition: Like theophylline, 6-thiotheophylline acts as a phosphodiesterase inhibitor, increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and resulting in bronchial smooth muscle relaxation. The thio substitution may affect the potency and selectivity for different phosphodiesterase isozymes.

-

Adenosine Receptor Interactions: 6-Thiotheophylline antagonizes adenosine receptors, though possibly with different selectivity compared to theophylline. The sulfur substitution alters the binding characteristics to adenosine receptor subtypes (A₁, A₂, and A₃), potentially leading to a different profile of effects .

-

Anti-inflammatory Effects: Evidence suggests that 6-thiotheophylline may possess anti-inflammatory properties, which could contribute to its therapeutic potential in respiratory diseases with an inflammatory component .

Pharmacokinetic Considerations

Structure-Activity Relationships and Derivative Development

Influence of the 6-Thio Substitution

The replacement of oxygen with sulfur at position 6 significantly impacts the biological activity of the molecule. Studies have shown that:

-

The thio substitution at position 6 can enhance selectivity for certain molecular targets

-

It modifies the electronic properties of the purine ring system

-

It alters hydrogen bonding capabilities, affecting interactions with receptor binding sites

Further Modifications: 8-Substituted-6-Thiotheophyllines

A substantial body of research has focused on developing 8-substituted derivatives of 6-thiotheophylline, which often exhibit enhanced pharmacological properties. These include:

These derivatives demonstrate how the pharmacological properties of 6-thiotheophylline can be fine-tuned through strategic structural modifications, particularly at position 8, to enhance efficacy, selectivity, or pharmacokinetic properties .

Research Findings and Therapeutic Applications

Selective Receptor Targeting

A significant finding regarding 6-thiotheophylline and its derivatives is their ability to selectively target specific receptors. Research has demonstrated that certain 8-alkylthio-6-thiotheophylline derivatives show selective inhibition of the progesterone receptor (PR) compared to other steroid receptors like estrogen receptor (ER), glucocorticoid receptor (GR), and androgen receptor (AR) .

For example, studies have reported that 6-thio-8-(2-ethylbutyl)thiotheophylline (compound 51) selectively inhibits PR-mediated transactivation without competing with progestins for binding in the PR ligand-binding pocket. This represents a novel mechanism of action and a potential new approach for developing selective PR inhibitors .

Respiratory Disease Applications

The ability of 6-thiotheophylline to induce tracheal relaxation without cardiac or behavioral stimulation makes it particularly promising for respiratory disorders . This separation of bronchodilator effects from unwanted side effects addresses one of the major limitations of conventional theophylline therapy.

Comparison with Related Compounds

6-Thiotheophylline vs. Theophylline

The replacement of oxygen with sulfur at position 6 creates several important differences between 6-thiotheophylline and its parent compound:

| Feature | 6-Thiotheophylline | Theophylline |

|---|---|---|

| Bronchodilation | Present | Present |

| Cardiac Effects | Minimal | Significant (tachycardia) |

| CNS Stimulation | Minimal | Significant |

| Phosphodiesterase Inhibition | Selective profile | Broad inhibition |

| Adenosine Receptor Antagonism | Modified selectivity | Nonselective antagonism |

| Therapeutic Index | Potentially improved | Narrow |

| Side Effect Profile | Reduced | Significant at therapeutic doses |

This comparison highlights the potential advantages of 6-thiotheophylline over conventional theophylline in terms of a potentially improved safety profile while maintaining therapeutic efficacy .

Relationship to Other Methylxanthines

| Compound | Structure | Primary Applications |

|---|---|---|

| 6-Thiotheophylline | Thio group at position 6 | Potential bronchodilator with reduced side effects |

| Theophylline | Carbonyl groups at positions 2 and 6 | Bronchodilator, respiratory stimulant |

| Caffeine | Carbonyl group at position 6, methyl group at position 7 | CNS stimulant |

| Theobromine | Carbonyl groups at positions 2 and 6, lacks methyl group at position 1 | Mild stimulant, vasodilator |

This structural relationship explains both the similarities and differences in the pharmacological profiles of these compounds .

Future Research Directions

Several promising avenues for future research on 6-thiotheophylline include:

Development of Novel Derivatives

Further exploration of structure-activity relationships, particularly with variations at position 8, could yield derivatives with enhanced therapeutic properties. The existing research on 8-substituted-6-thiotheophyllines provides a foundation for developing compounds with improved efficacy, selectivity, or pharmacokinetic profiles .

Mechanism of Action Studies

More detailed investigations into the precise molecular mechanisms underlying the pharmacological effects of 6-thiotheophylline would enhance our understanding of its therapeutic potential. This includes examining:

-

Binding affinities for different phosphodiesterase isozymes

-

Selectivity for adenosine receptor subtypes

-

Potential epigenetic effects similar to those observed with theophylline

Clinical Applications

Translational research to evaluate the clinical potential of 6-thiotheophylline in respiratory diseases, particularly in patients who experience side effects or inadequate response to conventional theophylline, represents an important direction for future investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume